![molecular formula C34H27OP B12832208 (S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol is a chiral phosphine ligand that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its ability to facilitate various enantioselective reactions, making it a valuable tool in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with (S)-BINOL (1,1’-bi-2-naphthol) and di-o-tolylphosphine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The (S)-BINOL is deprotonated by the base, followed by the addition of di-o-tolylphosphine. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While the laboratory synthesis of (S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coordination: It readily coordinates with transition metals, forming stable complexes that are crucial in catalytic processes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Metal salts like palladium(II) acetate (Pd(OAc)₂) or rhodium(III) chloride (RhCl₃) are typical reagents.
Coordination: The reactions are often carried out in solvents like dichloromethane (CH₂Cl₂) or toluene under inert atmosphere conditions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Metal-phosphine complexes.
Coordination: Catalytically active metal complexes.
Wissenschaftliche Forschungsanwendungen
(S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs that require precise enantioselective synthesis.
Industry: The compound is used in the production of fine chemicals and materials that require high enantiomeric purity.
Wirkmechanismus
The mechanism by which (S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol exerts its effects is primarily through its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with the metal center, forming a complex that facilitates the catalytic cycle. The chiral environment provided by the ligand induces enantioselectivity in the reaction, leading to the formation of chiral products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-BINAP: Another chiral phosphine ligand with a similar structure but different substituents.
®-2’-(Diphenylphosphanyl)-[1,1’-binaphthalen]-2-ol: The enantiomer of the compound .
(S)-3,3’-Bis(diphenylphosphanyl)-[1,1’-binaphthalen]-2-ol: A related compound with different phosphine substituents.
Uniqueness
(S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol is unique due to its specific chiral environment and the steric and electronic properties imparted by the di-o-tolylphosphine group. These characteristics make it particularly effective in certain catalytic reactions where other ligands may not perform as well.
Eigenschaften
Molekularformel |
C34H27OP |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
1-[2-bis(2-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C34H27OP/c1-23-11-3-9-17-30(23)36(31-18-10-4-12-24(31)2)32-22-20-26-14-6-8-16-28(26)34(32)33-27-15-7-5-13-25(27)19-21-29(33)35/h3-22,35H,1-2H3 |
InChI-Schlüssel |
SSRKQUSPJIDZPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)C6=CC=CC=C6C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


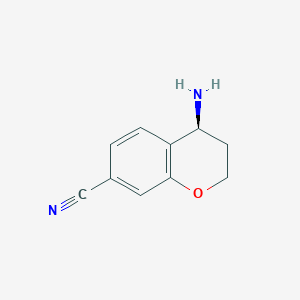
![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)
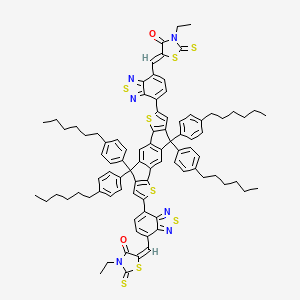
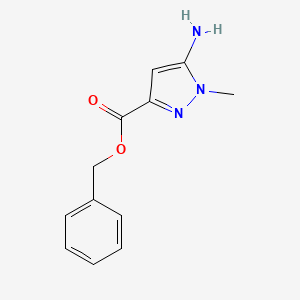
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
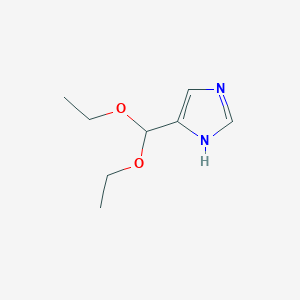
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
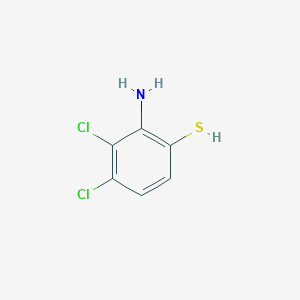
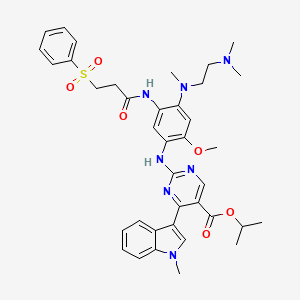
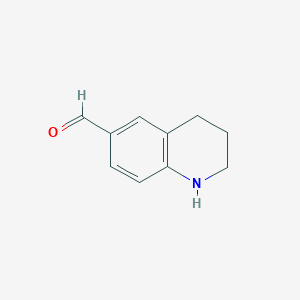
![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
